Pralsetinib

Vue d'ensemble

Description

Pralsetinib is a selective Rearranged during Transfection (RET) inhibitor . It is used to treat metastatic (cancer that has already spread) non-small cell lung cancer (NSCLC) and in patients whose tumors have RET fusion-positive genes .

Synthesis Analysis

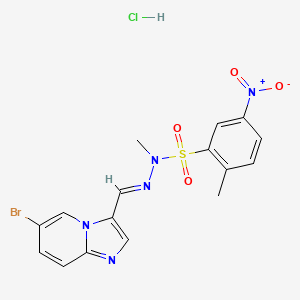

Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .Molecular Structure Analysis

The structures of RET–pralsetinib as determined by X-ray crystallography revealed that pralsetinib binds RET in a unique way compared with the binding modes of other Tyrosine Kinase Inhibitors (TKIs) .Chemical Reactions Analysis

Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .Applications De Recherche Scientifique

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Pralsetinib is indicated for the treatment of adult patients with metastatic RET fusion-positive non-small cell lung cancer (NSCLC) as detected by an FDA approved test . It has shown rapid and durable anti-tumor activity in patients previously treated with platinum-based chemotherapy .

Treatment of Medullary Thyroid Cancer (MTC)

Pralsetinib is used for adult and pediatric patients 12 years of age and older with advanced or metastatic RET-mutant medullary thyroid cancer (MTC) who require systemic therapy .

Treatment of RET Fusion-Positive Thyroid Cancer

Pralsetinib is also used for adult and pediatric patients 12 years of age and older with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy and who are radioactive iodine-refractory (if radioactive iodine is appropriate) .

Clinical Drug Interaction Study

There is a recommendation to conduct a clinical drug interaction study to evaluate the effect of repeat doses of pralsetinib on the pharmacokinetics of transporter substrates of P-gp, BCRP, OATP1B1, OATP1B3, MATE-1, and MATE-2K . This will help assess the magnitude of exposure change and inform appropriate dosing strategies for coadministration of pralsetinib with these transporter substrates.

Bioequivalence Studies

The FDA provides product-specific recommendations on the design of bioequivalence studies to support abbreviated new drug applications (ANDAs) for the referenced drug product . This could be a potential area of research for pralsetinib.

Phase 1/2 Study for RET Fusion-Positive NSCLC

A multi-cohort, open-label, phase 1/2 study named ARROW was conducted at 71 sites in 13 countries. The study aimed to assess the safety, tolerability, and antitumor activity of pralsetinib in patients with RET fusion-positive NSCLC .

Mécanisme D'action

Target of Action

Pralsetinib, also known as BLU-667, is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase . RET is a proto-oncogene that is found in various cancers, including non-small cell lung cancer (NSCLC), papillary thyroid cancer (PTC), and medullary thyroid carcinoma (MTC) . Pralsetinib primarily targets wild-type RET as well as kinase-activating RET mutations (V804L, V804M, V804E, M918T, C634W) and fusions (CCDC6-RET and KIF5B-RET) .

Mode of Action

Pralsetinib exerts its anti-tumor effect by specifically inhibiting the RET tyrosine kinase . This includes multiple distinct oncogenic RET fusions, mutated RET kinase domains harboring gatekeeper mutations, and RET kinases with a variety of activating single point mutations . By inhibiting these RET alterations, pralsetinib can effectively block the proliferation of cancer cells that are driven by these oncogenic changes .

Biochemical Pathways

The RET gene is involved in several key cellular pathways, including the RAS/MAPK pathway . When the RET gene is altered, such as through point mutations or gene fusions, it can lead to the overactivation of these pathways, promoting tumor growth . Pralsetinib’s inhibition of RET can therefore disrupt these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

Pralsetinib is primarily eliminated by the liver . Therefore, hepatic impairment is likely to alter its pharmacokinetics . .

Result of Action

The inhibition of RET by pralsetinib leads to the suppression of tumor growth . This is achieved by blocking the overactivated cellular pathways that are driven by RET alterations . Pralsetinib has been shown to have a better safety profile compared to previously used multi-kinase inhibitors due to its high selectivity for RET over other kinases .

Action Environment

The efficacy and safety of pralsetinib can be influenced by various environmental factors. For instance, coadministration of pralsetinib with combined P-glycoprotein and strong CYP3A4 inhibitors (e.g., itraconazole) or strong CYP3A4 inducers (e.g., rifampin) can increase and decrease the exposure to pralsetinib, respectively . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of pralsetinib .

Safety and Hazards

Propriétés

IUPAC Name |

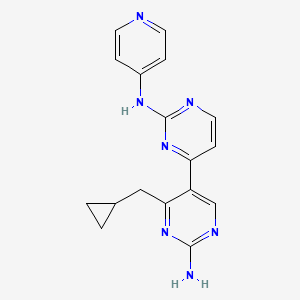

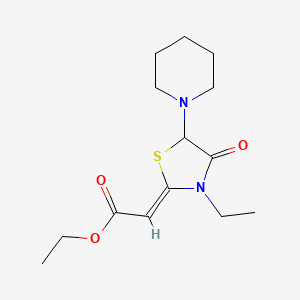

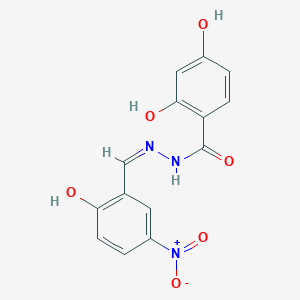

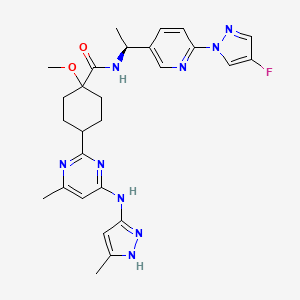

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBJPZSROAGMF-SIYOEGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336540 | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097132-94-8 | |

| Record name | Pralsetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALSETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.